molecular formula C22H26N2O5 B2497726 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide CAS No. 921835-21-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide

Cat. No. B2497726
CAS RN: 921835-21-4
M. Wt: 398.459
InChI Key: DVGSYZJNVAEWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds like N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide often involves multi-step reactions, utilizing catalytically active mediums or ionic liquids for enhanced efficiency. For instance, Satyanarayana et al. (2021) demonstrated the use of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as an efficient ionic liquid medium for the one-pot synthesis of novel benzamide derivatives, showcasing the advantages of good yields, environmental friendliness, and mild conditions, although not specifically targeting the compound , this method's applicability to its synthesis is conceivable (Satyanarayana et al., 2021).

Molecular Structure Analysis

The detailed understanding of molecular structures is pivotal, especially for compounds with complex frameworks. Crystallographic analysis provides insights into molecular conformations, supramolecular aggregation, and the impact of different substituents on structural stability. For example, Sagar et al. (2018) investigated closely related benzamide structures, revealing diverse modes of supramolecular aggregation and molecular conformations, which are essential for understanding the structural nuances of similar compounds (Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of such a compound are influenced by its functional groups and molecular structure. Reactions involving conjugate displacement or cycloaddition are common in synthesizing benzoxazepin derivatives, as indicated by the work of Ahn et al. (2012), which could be relevant for derivatives of the compound (Ahn et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for the practical application and handling of the compound. Karabulut et al. (2014) emphasized the importance of single crystal X-ray diffraction in determining the crystal structure, which directly impacts the compound's physical properties and intermolecular interactions (Karabulut et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for functional group transformations, is essential for harnessing a compound's capabilities. The work by Mukaiyama and Yamaguchi (1966) on the reactions of N,N-dimethylbenzamide derivatives provides insight into the reactivity patterns that could be expected for similar compounds, highlighting the versatility of benzamide derivatives in synthetic chemistry (Mukaiyama & Yamaguchi, 1966).

Scientific Research Applications

Synthesis and Structural Insights

Research has demonstrated innovative methods for synthesizing compounds with complex structures similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide. For instance, Petrovskii et al. (2017) explored the synthesis, crystal structure, and photophysical properties of novel fused oxazapolycyclic skeletons. Their work highlights the synthesis of nonplanar oxazapolyheterocycles, which show strong blue emission in dichloromethane, indicating potential applications in photophysical and photochemical research areas (Petrovskii et al., 2017).

Antimicrobial Applications

The synthesis and antimicrobial screening of derivatives incorporating thiazole rings, as discussed by Desai et al. (2013), provide insights into the potential of these compounds in developing new antimicrobial agents. Their work on N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides underscores the antimicrobial potential of such compounds against a variety of bacterial and fungal strains (Desai et al., 2013).

Antiproliferative Effects

Kim et al. (2011) reported on the synthesis of phenylpyrazolodiazepin-7-ones as conformationally rigid analogs and their antiproliferative effects on cancer cells. Their research indicates that these compounds, by virtue of their structural features, exhibit potent antiproliferative activities, highlighting their potential in cancer therapy (Kim et al., 2011).

Antifungal and Fungicidal Activity

Yang et al. (2017) designed and synthesized novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues with significant fungicidal activity. Their work demonstrates the potential of these compounds in agricultural applications, especially in crop protection against various phytopathogenic fungi, offering a new approach to fungicide development (Yang et al., 2017).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves interacting with a specific target, such as a protein, to produce a therapeutic effect .

Safety and Hazards

This involves studying the toxicity of the compound and identifying any potential hazards associated with its use. It includes determining safe handling and storage procedures .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-5-27-17-10-7-14(11-19(17)28-6-2)20(25)23-15-8-9-16-18(12-15)29-13-22(3,4)21(26)24-16/h7-12H,5-6,13H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGSYZJNVAEWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.